Methyl coenzyme M (ammonium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl coenzyme M (ammonium) is a crucial compound in the field of biochemistry, particularly in the study of methanogenesis and anaerobic oxidation of methane. It is a central component in the enzymatic process that produces methane, a significant greenhouse gas and energy source. The compound is involved in the final step of methane production in methanogenic archaea and the initial step of methane oxidation in anaerobic methanotrophic archaea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl coenzyme M (ammonium) involves complex biochemical pathways. The enzyme methyl-coenzyme M reductase (MCR) catalyzes the final step of methanogenesis, converting methyl coenzyme M to methane. This process requires the presence of coenzyme F430, a nickel-containing tetrapyrrole prosthetic group .

Industrial Production Methods

advancements in heterologous expression systems have opened up possibilities for producing MCR and its variants in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Methyl coenzyme M (ammonium) primarily undergoes redox reactions. The key reaction is the reduction of methyl coenzyme M to methane, catalyzed by MCR. This reaction involves the transfer of electrons and protons, facilitated by the nickel center in coenzyme F430 .

Common Reagents and Conditions

The reduction of methyl coenzyme M requires specific conditions, including an anaerobic environment and the presence of coenzyme F430. The reaction is highly dependent on the redox state of the nickel center, which can exist in multiple oxidation states (Ni(I), Ni(II), and Ni(III)) .

Major Products

The primary product of the reduction of methyl coenzyme M is methane. This reaction is a critical step in the global carbon cycle and has significant implications for energy production and greenhouse gas emissions .

Scientific Research Applications

Methyl coenzyme M (ammonium) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl coenzyme M (ammonium) involves the catalytic activity of MCR. The enzyme facilitates the reduction of methyl coenzyme M to methane through a series of redox reactions. The nickel center in coenzyme F430 plays a crucial role in this process, cycling through different oxidation states to transfer electrons and protons . The enzyme’s active site and the unique post-translational modifications of MCR are critical for its function .

Comparison with Similar Compounds

Methyl coenzyme M (ammonium) is unique due to its specific role in methanogenesis and anaerobic oxidation of methane. Similar compounds include:

Coenzyme F430: A nickel-containing tetrapyrrole that is essential for the activity of MCR.

Methoxydotrophic pathway intermediates: Compounds involved in methanogenesis from methoxylated aromatic compounds.

Other nickel enzymes: Such as carbon monoxide dehydrogenase and acetyl-CoA synthase, which also play roles in global carbon and nitrogen cycles.

These compounds share some functional similarities but differ in their specific roles and mechanisms within various biochemical pathways.

Properties

CAS No. |

53501-94-3 |

|---|---|

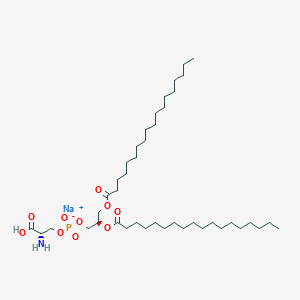

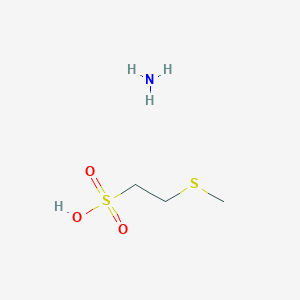

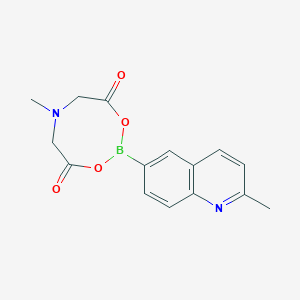

Molecular Formula |

C3H11NO3S2 |

Molecular Weight |

173.3 g/mol |

IUPAC Name |

azane;2-methylsulfanylethanesulfonic acid |

InChI |

InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3 |

InChI Key |

FSGSBLDVKBYXIK-UHFFFAOYSA-N |

Canonical SMILES |

CSCCS(=O)(=O)O.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)